molecular formula C18H24F3N3O2 B14917377 n'-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide

n'-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide

Cat. No.: B14917377
M. Wt: 371.4 g/mol
InChI Key: QJJNDVRRFVYJQZ-UHFFFAOYSA-N
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Description

n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide is a complex organic compound with a molecular formula of C18H24F3N3O2 and a molecular weight of 371.4 g/mol This compound is notable for its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the formohydrazide moiety through a condensation reaction with cyclohexylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide exerts its effects involves its interaction with specific molecular targets. The morpholine ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H24F3N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(cyclohexylamino)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]formamide

InChI

InChI=1S/C18H24F3N3O2/c19-18(20,21)14-6-7-16(23-8-10-26-11-9-23)17(12-14)24(13-25)22-15-4-2-1-3-5-15/h6-7,12-13,15,22H,1-5,8-11H2

InChI Key

QJJNDVRRFVYJQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NN(C=O)C2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

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